N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a dihydroquinolinone core substituted with methoxy groups, a 3,4-dimethylbenzoyl moiety, and an acetamide-linked 4-chlorophenyl group. The compound’s design leverages quinolinone and benzoyl pharmacophores, which are common in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSDPCCWWKIZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinoline core with a chlorophenyl group, typically using a chlorinating agent such as thionyl chloride.
Attachment of the Dimethylbenzoyl Moiety: This can be done through an acylation reaction, where the quinoline derivative reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues and Derivatives
The provided evidence highlights structurally related compounds, particularly 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (hereafter referred to as Compound A ), which shares the acetamide backbone and halogenated aryl groups . Below is a comparative analysis:
Key Findings:
Conformational Flexibility : Compound A exhibits three distinct conformers in its asymmetric unit due to steric repulsion between substituents, leading to variable dihedral angles (44.5°–56.2°) . The target compound’s 3,4-dimethylbenzoyl group may introduce similar steric effects, though its conformational behavior remains uncharacterized.
Pharmacophore Diversity: Both compounds feature halogenated aryl groups (chlorophenyl in the target compound vs. dichlorophenyl in Compound A), which are common in drug design for enhancing lipophilicity and target binding. However, the dihydroquinolinone core in the target compound may confer unique electronic properties compared to the pyrazolyl core of Compound A .
Crystallographic Data : Compound A’s structure was resolved using SHELX software (), a standard in small-molecule crystallography. This suggests that the target compound’s structure could be similarly analyzed for precise stereochemical insights .
Biological Activity
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features several functional groups that contribute to its reactivity and biological effects. The presence of a chlorophenyl group and a quinoline moiety suggests potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C20H20ClN2O4 |
| Molecular Weight | 388.84 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
In one study, derivatives showed IC50 values ranging from 44.3 to 71.9 µM across different cancer cell lines, indicating strong antiproliferative activity .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes. Preliminary studies have shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with DNA synthesis or function through topoisomerase inhibition or by generating reactive oxygen species (ROS) that lead to cellular damage.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinoline Core : This may involve cyclization reactions that form the quinoline ring structure.
- Introduction of Functional Groups : Specific reagents are used to introduce the chlorophenyl and acetamide groups.
- Purification : The final product is purified using techniques such as column chromatography.
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Antiproliferative Activity : A derivative was tested against various cancer cell lines and showed promising results with IC50 values significantly lower than standard chemotherapeutics .
- Antioxidant Properties : Some derivatives have been evaluated for their antioxidant capacities in vitro, demonstrating potential protective effects against oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
